4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable oxan-4-ol precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity . This may include the use of continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors . It may inhibit or activate these targets, leading to changes in cellular pathways and biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the tetrahydropyran ring.
Tetrahydropyran-4-ol: Contains the tetrahydropyran ring but lacks the pyrazole ring.
Uniqueness
4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol is unique due to its combination of both the pyrazole and tetrahydropyran rings, which imparts distinct chemical and biological properties . This dual-ring structure makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZNMWQMSNCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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